Magnesium bromide (3-methylphenyl)methanide (1/1/1)
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Overview
Description
Magnesium bromide (3-methylphenyl)methanide (1/1/1) is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is represented by the molecular formula C8H9BrMg and is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium bromide (3-methylphenyl)methanide (1/1/1) is typically prepared through the reaction of 3-methylbromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen . The general reaction is as follows:
3-Methylbromobenzene+Magnesium→Magnesium bromide (3-methylphenyl)methanide
Industrial Production Methods
In an industrial setting, the preparation of Grignard reagents like magnesium bromide (3-methylphenyl)methanide involves large-scale reactors equipped with systems to maintain an inert atmosphere and control temperature. The reagents are often prepared in situ and used immediately to avoid decomposition .
Chemical Reactions Analysis
Types of Reactions
Magnesium bromide (3-methylphenyl)methanide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with magnesium bromide (3-methylphenyl)methanide include aldehydes, ketones, esters, and halides. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether under an inert atmosphere .
Major Products
The major products formed from reactions with magnesium bromide (3-methylphenyl)methanide include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used .
Scientific Research Applications
Magnesium bromide (3-methylphenyl)methanide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules and natural products.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of magnesium bromide (3-methylphenyl)methanide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. This results in the formation of new carbon-carbon bonds. The high electron density on the carbon atom makes it a strong nucleophile, allowing it to react readily with various electrophiles .
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium bromide
- 3-Methoxyphenylmagnesium bromide
- 4-Methylphenylmagnesium bromide
Uniqueness
Magnesium bromide (3-methylphenyl)methanide is unique due to the presence of the 3-methyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in the synthesis of specific organic molecules .
Properties
CAS No. |
90531-94-5 |
---|---|
Molecular Formula |
C8H9BrMg |
Molecular Weight |
209.37 g/mol |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
GKEAPYLQCGLDDO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)[CH2-].[Mg+2].[Br-] |
Origin of Product |
United States |
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